molecular formula C9H9ClF2O3S B1454415 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride CAS No. 1340339-43-6

3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B1454415
CAS No.: 1340339-43-6
M. Wt: 270.68 g/mol
InChI Key: XMDCZTBCTVWXTQ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClF2O3S and a molecular weight of 270.68 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a difluorophenoxy group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,4-difluorophenol with 1,3-propanesultone in the presence of a base to form the intermediate 3-(2,4-difluorophenoxy)propane-1-sulfonic acid. This intermediate is then treated with thionyl chloride (SOCl2) to yield the final product . The reaction conditions usually involve refluxing the mixture to ensure complete conversion.

Chemical Reactions Analysis

3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into various molecules.

    Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by attaching the sulfonyl chloride group, which can then be further derivatized.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group .

Properties

IUPAC Name

3-(2,4-difluorophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDCZTBCTVWXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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